N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a carboxamide group and a chlorodifluorophenyl group. The presence of chlorine and fluorine atoms in the phenyl ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-chloro-2,4-difluoroaniline with thiocarbonyl diimidazole to form the intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process. The use of high-purity starting materials and rigorous purification techniques ensures the production of a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced to form different derivatives with altered chemical properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity for certain targets. The thiadiazole ring can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,4-difluorophenyl)methanol
- 3-(3-chloro-2,4-difluorophenyl)propanal
- 3-chloro-2,4-difluorophenyl)methanamine
Uniqueness
N-(3-chloro-2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the phenyl ring further enhances its reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N3OS/c10-7-4(11)1-2-5(8(7)12)13-9(16)6-3-17-15-14-6/h1-3H,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITHLCRGAUZGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)C2=CSN=N2)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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